molecular formula C10H20N2O B11747549 (S)-2-Amino-3-methyl-1-(piperidin-1-yl)butan-1-one

(S)-2-Amino-3-methyl-1-(piperidin-1-yl)butan-1-one

Cat. No.: B11747549
M. Wt: 184.28 g/mol
InChI Key: SZPYGVGYDZCXEX-VIFPVBQESA-N
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Description

(S)-2-Amino-3-methyl-1-(piperidin-1-yl)butan-1-one is a synthetic compound belonging to the class of cathinones, which are β-ketone analogues of amphetamines.

Preparation Methods

The synthesis of (S)-2-Amino-3-methyl-1-(piperidin-1-yl)butan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of piperidine and a suitable ketone precursor, followed by reductive amination to introduce the amino group. Industrial production methods often employ catalytic hydrogenation and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

(S)-2-Amino-3-methyl-1-(piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to neurotransmitter systems and their effects on behavior.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain neurological disorders.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-1-(piperidin-1-yl)butan-1-one involves its interaction with monoamine transporters in the central nervous system. It primarily targets dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and psychoactive effects .

Comparison with Similar Compounds

(S)-2-Amino-3-methyl-1-(piperidin-1-yl)butan-1-one is compared with other synthetic cathinones such as:

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

(2S)-2-amino-3-methyl-1-piperidin-1-ylbutan-1-one

InChI

InChI=1S/C10H20N2O/c1-8(2)9(11)10(13)12-6-4-3-5-7-12/h8-9H,3-7,11H2,1-2H3/t9-/m0/s1

InChI Key

SZPYGVGYDZCXEX-VIFPVBQESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCCC1)N

Canonical SMILES

CC(C)C(C(=O)N1CCCCC1)N

Origin of Product

United States

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